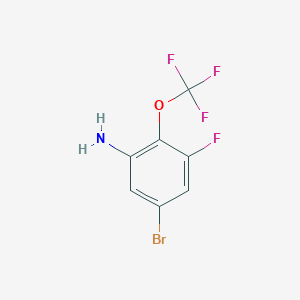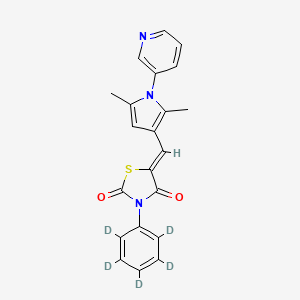
iCRT-14-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iCRT-14-d5 is a small molecule inhibitor that has garnered significant attention due to its potential therapeutic applications. It is a deuterated derivative of iCRT-14, which is known for its potent inhibition of the Wnt/β-catenin signaling pathway. The molecular formula of this compound is C21H12D5N3O2S, and it has a molecular weight of 380.47 .
Méthodes De Préparation
The synthesis of iCRT-14-d5 involves multiple steps, starting from the precursor iCRT-14. The preparation typically includes deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and metabolic profile . The synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
iCRT-14-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
iCRT-14-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the Wnt/β-catenin pathway in cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Mécanisme D'action
iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for regulating cell growth and differentiation. This compound binds to β-catenin, preventing its interaction with T-cell factor (TCF) and thereby inhibiting the transcription of Wnt target genes . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
iCRT-14-d5 is unique due to its deuterated structure, which enhances its stability and metabolic profile compared to its non-deuterated counterpart, iCRT-14. Similar compounds include:
iCRT-14: A non-deuterated version with similar inhibitory effects on the Wnt/β-catenin pathway.
iCRT-3: Another inhibitor of the Wnt/β-catenin pathway, but with different potency and selectivity.
This compound stands out due to its improved pharmacokinetic properties, making it a more effective tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H17N3O2S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
Clé InChI |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/SC2=O)[2H])[2H] |
SMILES canonique |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


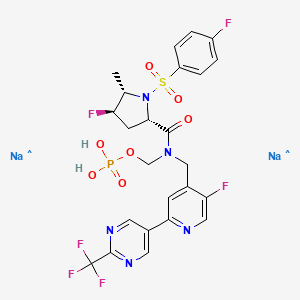
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
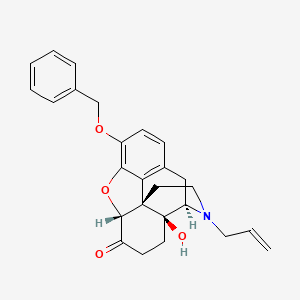
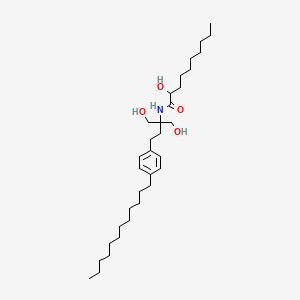

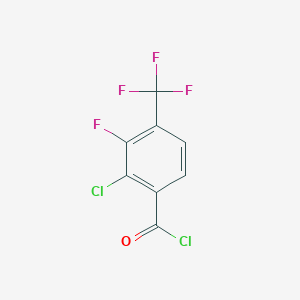
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
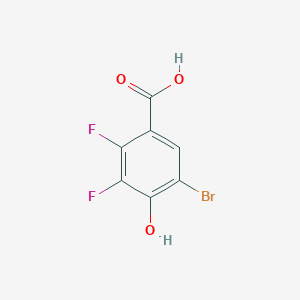
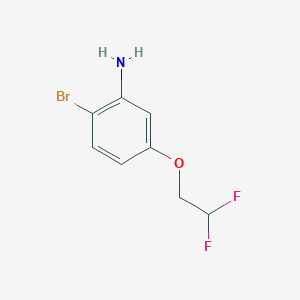
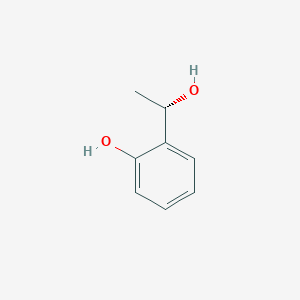
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)
